molecular formula C18H27ClN2O B6001033 4-[4-(3,4-Dimethylpiperidin-1-yl)butoxy]benzonitrile;hydrochloride

4-[4-(3,4-Dimethylpiperidin-1-yl)butoxy]benzonitrile;hydrochloride

Cat. No.: B6001033
M. Wt: 322.9 g/mol
InChI Key: JIRMSRQQPIRVHQ-UHFFFAOYSA-N
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Description

4-[4-(3,4-Dimethylpiperidin-1-yl)butoxy]benzonitrile;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a benzonitrile group, and a butoxy linkage

Preparation Methods

The synthesis of 4-[4-(3,4-Dimethylpiperidin-1-yl)butoxy]benzonitrile;hydrochloride involves several steps. One common method starts with the reaction of 4-fluorobenzonitrile with 4,4-dimethylpiperidine hydrochloride. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting product is then purified through recrystallization .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-[4-(3,4-Dimethylpiperidin-1-yl)butoxy]benzonitrile;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzonitrile group, using reagents like sodium methoxide or sodium ethoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[4-(3,4-Dimethylpiperidin-1-yl)butoxy]benzonitrile;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(3,4-Dimethylpiperidin-1-yl)butoxy]benzonitrile;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

4-[4-(3,4-Dimethylpiperidin-1-yl)butoxy]benzonitrile;hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[4-(3,4-dimethylpiperidin-1-yl)butoxy]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O.ClH/c1-15-9-11-20(14-16(15)2)10-3-4-12-21-18-7-5-17(13-19)6-8-18;/h5-8,15-16H,3-4,9-12,14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRMSRQQPIRVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1C)CCCCOC2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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